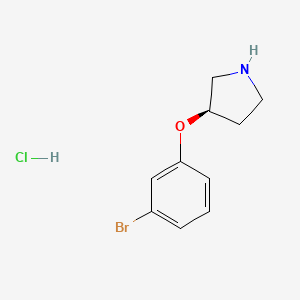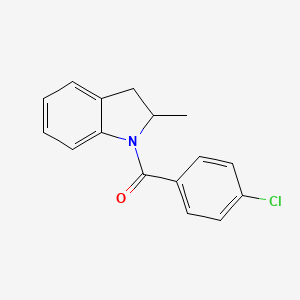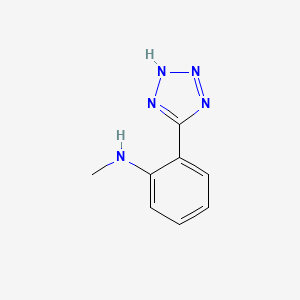
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as PTIO, is a compound that has been widely used in scientific research due to its unique properties. This compound is a nitric oxide (NO) scavenger and is often used to investigate the role of NO in various biological processes.
Wissenschaftliche Forschungsanwendungen
Hemoglobin Oxygen Affinity Modulation
One significant application is in the modification of hemoglobin's oxygen affinity. Compounds structurally related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes. These allosteric effectors of hemoglobin demonstrate a shift in the oxygen equilibrium curve when incubated with whole blood, indicating their potential utility in managing conditions associated with depleted oxygen supply (Randad et al., 1991).
Molecular Complexes and Crystal Engineering
Another application area is in crystal engineering and the formation of molecular complexes. Studies have shown that isonicotinamide, a compound related to the chemical , can form supramolecular synthons with phenols. These structures are significant for the development of new materials with potential applications in pharmaceutical co-crystals, highlighting the versatility of isonicotinamide derivatives in crystal engineering (Vishweshwar et al., 2003).
Antitumor Activity
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives have also been explored for their potential antitumor applications. For instance, studies on the complexes formed by reactions with PdCl2 and PtCl2 have shown promise in the development of potential antitumor medicines. The synthesis and structural characterization of these complexes provide a foundation for further exploration of their therapeutic potential (Fedorov et al., 2001).
Electrocatalytic Reactions
Compounds related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been utilized as catalysts in electrocatalytic reactions. The electrochemical properties of N-oxyl species, such as TEMPO (tetramethylpiperidine N-oxyl) and PINO (phthalimide N-oxyl), indicate their use in selective oxidation reactions. These reactions are crucial for synthesizing various organic compounds, demonstrating the broad applicability of these compounds in organic synthesis and industrial applications (Nutting et al., 2018).
Antioxidant and Anti-inflammatory Properties
Exposure to phenols and parabens, including those structurally similar to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, has been studied in the context of oxidative stress and inflammation. Such studies are essential for understanding the environmental and health impacts of widespread use of these compounds in consumer products (Watkins et al., 2015).
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(21-10-13-24-16-4-2-1-3-5-16)15-6-9-20-18(14-15)25-17-7-11-23-12-8-17/h1-6,9,14,17H,7-8,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVHHUKFSDTUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)


![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)

![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)